molecular formula C7H9ClN4O2 B2361691 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one CAS No. 1332327-17-9

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one

Cat. No. B2361691
CAS RN: 1332327-17-9
M. Wt: 216.63
InChI Key: MQGUTZSEMDRWEP-UHFFFAOYSA-N
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Description

The compound “6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one” is a variant of 1,3,5-triazine derivatives . It is related to the compound “(4-CHLORO-6-MORPHOLIN-4-YL-(1,3,5)TRIAZIN-2-YL)-DIPHENYL-AMINE” which has a linear formula of C19H18ClN5O and a molecular weight of 367.841 .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The reaction mixture is stirred overnight at room temperature in the presence of sodium carbonate . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of this compound is related to the class of organic compounds known as benzisoxazoles . These are aromatic compounds containing a benzene ring fused to an isoxazole ring . Isoxazole is a five-membered ring with three carbon atoms, and an oxygen atom next to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride . This process can be carried out using conventional methods or by using microwave irradiation .

Scientific Research Applications

Morpholine Derivatives

Morpholine derivatives, including those related to 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one, have been extensively explored for their diverse pharmacological activities. The research emphasizes the broad spectrum of pharmacological profiles presented by these derivatives, highlighting their significance in the field of medicinal chemistry. The interest in morpholine derivatives stems from their potential pharmacophoric activities, suggesting a range of biomedical applications (Asif & Imran, 2019).

Triazine Scaffold

The triazine scaffold, as part of the molecular structure of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one, has been identified as a core moiety with significant potential in drug development. Various synthetic derivatives of triazine have been prepared and evaluated, displaying a wide spectrum of biological activities including antibacterial, antifungal, anti-cancer, and more. This highlights the importance of triazine in the development of future drugs (Verma, Sinha, & Bansal, 2019).

Piperazine and Morpholine Analogues

Piperazine and morpholine analogues have been recognized for their pharmaceutical applications, showing a broad spectrum of pharmaceutical applications. Research in this area has led to the development of new methods for the synthesis of derivatives, reinforcing the relevance of these compounds in pharmaceutical research and their potential in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).

properties

IUPAC Name

6-chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGUTZSEMDRWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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